N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide
Overview
Description
"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is a complex organic compound characterized by its distinct indole structures and functional groups. This compound exhibits unique chemical properties making it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Indole derivatives are known to have diverse biological and clinical applications , suggesting that this compound may interact with multiple targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have various biological effects, including potential anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as glutathione peroxidase and superoxide dismutase, which are crucial for cellular antioxidant defense mechanisms . The nature of these interactions involves the modulation of enzyme activity, potentially leading to enhanced or inhibited enzymatic functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide may bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules such as nuclear factor kappa B and signal transducer and activator of transcription 3, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide can affect gene expression and cellular metabolism. These changes can lead to alterations in cell proliferation, apoptosis, and differentiation, highlighting the compound’s potential impact on various cell types.
Molecular Mechanism
At the molecular level, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, which may be relevant for therapeutic applications.
Dosage Effects in Animal Models
The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic use.
Metabolic Pathways
N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. For example, its interaction with enzymes involved in the antioxidant defense system can influence the balance of reactive oxygen species and antioxidant molecules, thereby impacting cellular redox status.
Transport and Distribution
The transport and distribution of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution pattern of the compound can also influence its accumulation in specific tissues, which may be relevant for its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is an important determinant of its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" typically involves a multi-step process. One common route begins with the preparation of 5-methoxy-1H-indole-3-carbaldehyde, which then undergoes a condensation reaction with 4-(1-methyl-1H-indol-3-yl)butanohydrazide. The reaction conditions usually involve an acid catalyst and a polar solvent such as ethanol or methanol. Temperature control is crucial to ensure the formation of the desired Z-isomer.
Industrial Production Methods
On an industrial scale, the compound can be produced via batch or continuous flow processes, optimizing yield and purity through careful control of reaction parameters such as pH, temperature, and solvent composition. Advances in green chemistry have introduced more sustainable methods, reducing the environmental impact by utilizing biodegradable solvents and catalytic systems.
Chemical Reactions Analysis
Types of Reactions
"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" undergoes various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxo-derivatives.
Reduction: Producing reduced hydrazide compounds.
Substitution: Electrophilic substitution reactions often occurring at the indole nitrogen position.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvent systems such as acetonitrile or dimethyl sulfoxide are frequently employed to facilitate these reactions.
Major Products
The major products from these reactions vary depending on the type of reaction and conditions. For example, oxidation may yield formyl or carboxylate derivatives, while reduction typically produces the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is studied for its unique reactivity and potential as a building block for more complex molecular structures.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule, showing promise in interacting with various biological targets due to its indole backbone.
Medicine
Industry
Industrially, it may be utilized in the synthesis of dyes, pigments, and other materials requiring indole derivatives.
Comparison with Similar Compounds
"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" shares similarities with other indole-based compounds like serotonin and melatonin derivatives but stands out due to its unique structural configuration and functional properties.
List of Similar Compounds
Serotonin
Melatonin
Indole-3-acetic acid
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
There you have it! A comprehensive overview of "this compound." Intriguing stuff, don't you think?
Properties
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNDAIUYDTDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131138 | |
Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-20-4 | |
Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866149-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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